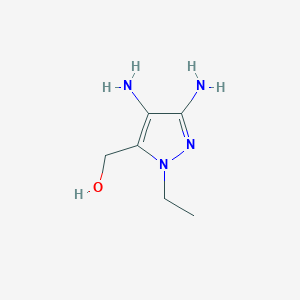
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol, also known as DEPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DEPM is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied.
Mécanisme D'action
The mechanism of action of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood, but it is believed to involve the formation of a complex with metal ions. (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol contains two amino groups and a hydroxyl group, which can coordinate with metal ions through chelation. The resulting complex can inhibit the activity of metal-dependent enzymes or interact with DNA, leading to cytotoxicity.
Effets Biochimiques Et Physiologiques
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The cytotoxicity of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol is believed to be related to its ability to chelate metal ions and inhibit metal-dependent enzymes. (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been shown to exhibit antioxidant activity and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has several advantages as a research tool, including its easy synthesis, high stability, and low toxicity. However, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol also has some limitations, such as its poor solubility in water and some organic solvents, which can affect its bioavailability and activity. In addition, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can interact with other metal ions in biological systems, leading to potential interference with other metal-dependent processes.
Orientations Futures
There are several future directions for research on (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol. One direction is to investigate the structure-activity relationship of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol and its derivatives, in order to optimize their cytotoxicity and selectivity. Another direction is to explore the potential applications of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol in metal-organic frameworks and other materials. In addition, further studies are needed to elucidate the mechanism of action of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol and its potential interactions with other metal ions in biological systems.
Méthodes De Synthèse
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can be synthesized through various methods, including the reaction of 3,4-diaminopyrazole with formaldehyde and subsequent reduction, or the reaction of 3,4-diaminopyrazole with paraformaldehyde and subsequent reduction. The yield of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In materials science, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been used as a building block for the synthesis of metal-organic frameworks and other materials. In analytical chemistry, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been used as a chelating agent for the determination of metal ions in environmental and biological samples.
Propriétés
Numéro CAS |
199341-99-6 |
|---|---|
Nom du produit |
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol |
Formule moléculaire |
C6H12N4O |
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
(4,5-diamino-2-ethylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C6H12N4O/c1-2-10-4(3-11)5(7)6(8)9-10/h11H,2-3,7H2,1H3,(H2,8,9) |
Clé InChI |
UADWLGUWFPLDPF-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)CO |
SMILES canonique |
CCN1C(=C(C(=N1)N)N)CO |
Synonymes |
1H-Pyrazole-5-methanol, 3,4-diamino-1-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



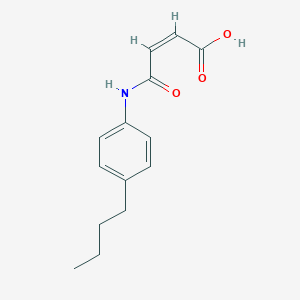
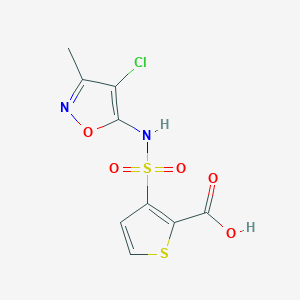
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)
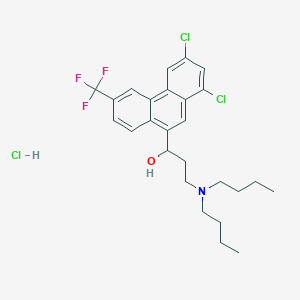
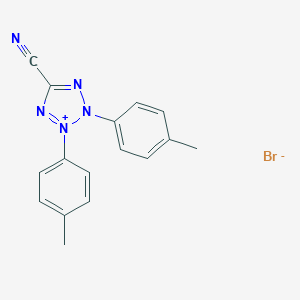
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)
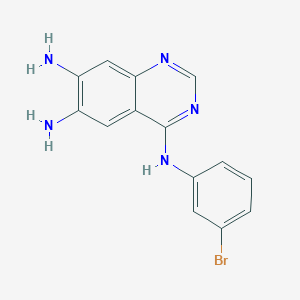
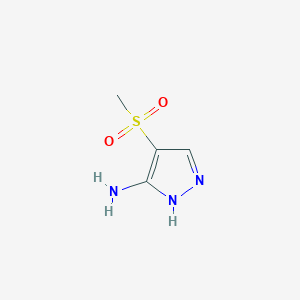
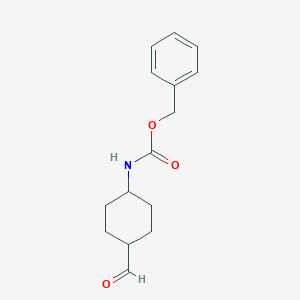
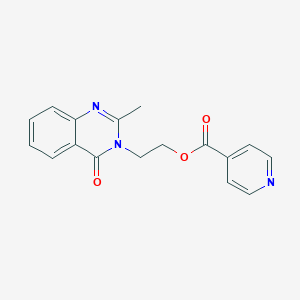
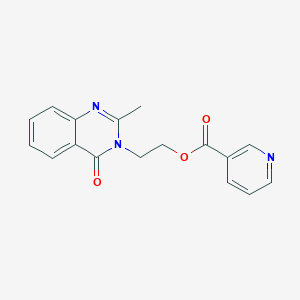
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)